molecular formula C24H22N2O2S3 B12146418 C24H22N2O2S3

C24H22N2O2S3

Cat. No.: B12146418
M. Wt: 466.6 g/mol
InChI Key: CQAALKURHBOSAJ-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene involves multiple steps, including the formation of intermediate compounds. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiobis derivatives and benzene-based molecules. Examples include:

  • 1,4-Bis(thiomethylene)benzene
  • 1,4-Bis(methylenecarbonylimino)benzene

Uniqueness

1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C24H22N2O2S3

Molecular Weight

466.6 g/mol

IUPAC Name

6-ethoxy-2-[[5-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole

InChI

InChI=1S/C24H22N2O2S3/c1-3-27-15-5-9-19-21(11-15)30-23(25-19)13-17-7-8-18(29-17)14-24-26-20-10-6-16(28-4-2)12-22(20)31-24/h5-12H,3-4,13-14H2,1-2H3

InChI Key

CQAALKURHBOSAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=C(S4)C=C(C=C5)OCC

Origin of Product

United States

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